![molecular formula C14H11ClN2O3 B1589026 7-Azaindole N-oxide 3-chlorobenzoate CAS No. 611197-49-0](/img/structure/B1589026.png)
7-Azaindole N-oxide 3-chlorobenzoate
Overview
Description
7-Azaindole N-oxide 3-chlorobenzoate: is a chemical compound with the empirical formula C14H11ClN2O3 and a molecular weight of 290.70 g/mol . It is also known by its synonym 7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate . This compound is a derivative of 7-azaindole, a structure that has been extensively studied for its biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaindole N-oxide 3-chlorobenzoate typically involves the reaction of 7-azaindole with an oxidizing agent to form 7-azaindole N-oxide, followed by esterification with 3-chlorobenzoic acid . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Azaindole N-oxide 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Substitution: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Zinc dust or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Further oxidized derivatives of 7-azaindole N-oxide.
Reduction: 7-Azaindole.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
7-Azaindole N-oxide 3-chlorobenzoate serves as a crucial building block in organic synthesis. It is utilized in the development of heterocyclic compounds that exhibit potential biological activity. Its unique structure allows for various chemical modifications, making it versatile in synthetic pathways.
Biological Research
In biological contexts, this compound is studied for its effects on cellular processes and enzyme activities. The N-oxide group can participate in redox reactions, influencing the activity of redox-sensitive enzymes, which is critical for understanding metabolic pathways and enzyme regulation .
Medicinal Chemistry
7-Azaindole derivatives, including this compound, have been investigated for their potential as:
- Anticancer Agents: Studies have shown that certain derivatives can inhibit cancer cell proliferation.
- Kinase Inhibitors: The azaindole framework is recognized for its ability to selectively inhibit various kinases, which are pivotal in cancer progression and other diseases .
- Antifungal Agents: Some derivatives demonstrate antifungal properties, contributing to the development of new therapeutic agents .
Data Table: Comparison with Related Compounds
Compound Name | Structure Features | Applications |
---|---|---|
7-Azaindole | Lacks N-oxide and benzoate groups | Basic research |
7-Azaindole N-oxide | Contains N-oxide group | Enzyme activity studies |
3-Chlorobenzoic Acid | Lacks azaindole moiety | Intermediate in organic synthesis |
This compound | Unique due to both N-oxide and chlorobenzoate groups | Anticancer, kinase inhibition |
Case Study 1: Anticancer Activity
A study highlighted the anticancer properties of a series of 7-azaindole derivatives, including this compound. In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines, with IC50 values indicating promising potency against specific targets .
Case Study 2: Kinase Inhibition
Research focused on optimizing 7-Azaindole derivatives for kinase inhibition revealed that modifications to the N-oxide group significantly affected the selectivity and potency against specific kinases such as Cdc7. The study established structure-activity relationships (SAR) that guided further development of these compounds as potential therapeutics for cancer treatment .
Mechanism of Action
The mechanism of action of 7-Azaindole N-oxide 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of redox-sensitive enzymes . Additionally, the compound can bind to kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
7-Azaindole: The parent compound, lacking the N-oxide and benzoate groups.
7-Azaindole N-oxide: Lacks the 3-chlorobenzoate moiety.
3-Chlorobenzoic Acid: Lacks the 7-azaindole N-oxide moiety.
Uniqueness: 7-Azaindole N-oxide 3-chlorobenzoate is unique due to the presence of both the N-oxide and 3-chlorobenzoate groups, which confer distinct chemical reactivity and biological activity compared to its parent compounds and other derivatives .
Biological Activity
7-Azaindole N-oxide 3-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an N-oxide group and a chlorobenzoate moiety, which contribute to its reactivity and biological interactions. The compound's molecular formula is with a molecular weight of approximately 238.65 g/mol.
The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of redox-sensitive enzymes, while the chlorobenzoate moiety may facilitate binding to various biological targets .
Biological Activities
Research indicates that 7-Azaindole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that 7-Azaindole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways related to inflammation and cancer .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the efficacy of various 7-Azaindole derivatives against human cancer cell lines. The results indicated that compounds with an N-oxide group showed enhanced cytotoxicity compared to their non-N-oxide counterparts. Specifically, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics .
- Inhibition of Phosphodiesterase : Another study focused on the inhibition of PDE4 by 7-Azaindole derivatives. The findings revealed that the presence of the chlorobenzoate moiety improved binding affinity and selectivity towards PDE4, suggesting potential therapeutic applications in treating conditions like asthma and COPD .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of 7-Azaindole derivatives. Modifications at different positions on the azaindole scaffold have been shown to significantly impact potency against various biological targets. For instance, methylation at the nitrogen atom or substitution at the 3 or 5 positions resulted in varying degrees of activity against Trypanosoma brucei (the causative agent of sleeping sickness) and other pathogens .
Properties
IUPAC Name |
3-chlorobenzoate;7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.C7H6N2O/c8-6-3-1-2-5(4-6)7(9)10;10-9-5-1-2-6-3-4-8-7(6)9/h1-4H,(H,9,10);1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCXWHNFXDOYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-].C1=CC2=C(NC=C2)[N+](=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468802 | |
Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611197-49-0 | |
Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.